molecular formula C9H11Cl2NO B12124637 2-(2,5-Dichlorophenyl)-2-methoxyethanamine

2-(2,5-Dichlorophenyl)-2-methoxyethanamine

Cat. No.: B12124637
M. Wt: 220.09 g/mol
InChI Key: VPQNVHKFOVSKLV-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-2-methoxyethanamine is a chemical compound of significant interest in medicinal and pharmacological research. It belongs to the phenethylamine class, a broad family of compounds known for their activity on the central nervous system (CNS). Structurally, it features a 2,5-dichlorophenyl group attached to a 2-methoxyethanamine chain. The dichlorophenyl moiety is a common pharmacophore in drug discovery, often used to enhance binding affinity and metabolic stability in candidate molecules . Research into similar 2,5-dimethoxy-phenethylamines indicates that such compounds are frequently investigated for their potential interactions with key neurotransmitter receptors in the brain, such as serotonin (5-HT) receptors, which are prominent targets for central nervous system agents . The specific substitution pattern on the phenyl ring and the methoxy group on the ethylamine side chain are critical factors that influence a compound's affinity, potency, and selectivity profile . Researchers utilize this compound and its analogs as valuable tools for probing neurochemical pathways and understanding structure-activity relationships (SAR). It is strictly for use in laboratory research settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult all relevant safety data sheets (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H11Cl2NO/c1-13-9(5-12)7-4-6(10)2-3-8(7)11/h2-4,9H,5,12H2,1H3

InChI Key

VPQNVHKFOVSKLV-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Synthetic Pathways and Chemical Reactivity of 2 2,5 Dichlorophenyl 2 Methoxyethanamine

Methodologies for the Preparation of 2-(2,5-Dichlorophenyl)-2-methoxyethanamine and Related Analogues

The construction of this compound involves the strategic formation of carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, leveraging key precursor molecules and advanced synthetic strategies.

A plausible synthetic route can commence with precursors that already contain some of the key structural features of the target molecule. For instance, 2-methoxyethylamine (B85606) can serve as a valuable starting material. The primary amine group of 2-methoxyethylamine is nucleophilic and can participate in various reactions to build the carbon skeleton. safrole.com

One common approach involves the reaction of an amine with a carbonyl compound. For example, 2-methoxyethylamine could potentially react with a suitable 2,5-dichlorophenyl substituted carbonyl compound, such as an aldehyde or ketone, to form an imine (Schiff base). Subsequent reduction of this imine would yield the desired ethanamine backbone. chemcess.com

Alternatively, 2-methoxyethylamine can undergo nucleophilic substitution reactions with appropriate electrophiles. For example, reaction with a 2-(2,5-dichlorophenyl)-2-oxoethyl halide could be envisioned, followed by reduction of the resulting keto-amine intermediate.

The introduction of the 2,5-dichlorophenyl group is a critical step in the synthesis. This can be achieved through several established methods in organic synthesis.

One of the most common methods for forming a carbon-carbon bond to an aromatic ring is the Friedel-Crafts reaction. wikipedia.org For instance, a Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874) with a suitable acyl halide, such as methoxyacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, could potentially yield a 2-methoxy-1-(2,5-dichlorophenyl)ethanone intermediate. This ketone can then be converted to the target amine through reductive amination.

Another approach involves the use of organometallic reagents. A Grignard reagent or an organolithium species derived from 1-bromo-2,5-dichlorobenzene could react with a suitable electrophile, such as methoxyacetaldehyde (B81698) or its synthetic equivalent, to form the desired carbon skeleton.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, offer powerful tools for constructing the aryl-alkyl bond. For example, a coupling reaction between a 2,5-dichlorophenylboronic acid and a vinyl ether derivative, followed by further functional group transformations, could lead to the target molecule.

Modern synthetic chemistry offers a range of sophisticated techniques for the efficient formation of amine and ether functionalities.

For the ethanamine group, reductive amination stands out as a highly effective method. This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. In the context of synthesizing this compound, a 2-methoxy-1-(2,5-dichlorophenyl)ethanone intermediate could be reacted with ammonia (B1221849) or a protected amine equivalent, followed by reduction with agents like sodium borohydride (B1222165) or catalytic hydrogenation. wikipedia.org

The ether bond can be formed through Williamson ether synthesis. This involves the reaction of an alkoxide with a primary alkyl halide. For example, the sodium salt of a 1-(2,5-dichlorophenyl)ethanol (B72762) derivative could be reacted with a methylating agent like methyl iodide.

Below is a table summarizing potential synthetic strategies:

Strategy Key Reaction Precursors Advantages Potential Challenges
Reductive AminationImine formation and reduction2-methoxy-1-(2,5-dichlorophenyl)ethanone, AmmoniaHigh efficiency, readily available reagentsPotential for over-alkylation
Friedel-Crafts AcylationElectrophilic aromatic substitution1,4-Dichlorobenzene, Methoxyacetyl chlorideDirect introduction of the aryl ketoneRegioselectivity control, catalyst handling
Grignard ReactionNucleophilic addition1-Bromo-2,5-dichlorobenzene, MethoxyacetaldehydeStrong C-C bond formationGrignard reagent stability, side reactions

Chemical Reactions and Transformation Pathways of this compound

The reactivity of this compound is dictated by the chemical properties of its functional groups.

The primary amine group in this compound is a key site for chemical transformations. As a Lewis base, it can react with acids to form ammonium (B1175870) salts. ncert.nic.in This property is often utilized for purification and handling of amines.

The nitrogen atom's lone pair of electrons also makes it nucleophilic. It can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common method for protecting the amine group or for synthesizing more complex molecules. ncert.nic.in

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and potentially quaternary ammonium salts. chemcess.com

Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines (Schiff bases). chemcess.com

The 2,5-dichlorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the chlorine atoms. libretexts.org However, under forcing conditions, further substitution can occur. The directing effects of the existing substituents (the two chlorine atoms and the 2-methoxyethanamine side chain) will determine the position of the incoming electrophile. Both chlorine and the alkylamine group are ortho, para-directing. However, the strong deactivating nature of the chlorine atoms makes substitution challenging.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of another halogen atom (e.g., Br, Cl) using a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions are often difficult on highly deactivated rings. wikipedia.org

The regioselectivity of these reactions would be complex, with potential for substitution at the positions ortho and para to the existing substituents, leading to a mixture of products.

Ether Cleavage and Modification Reactions

The methoxy (B1213986) group in this compound represents a key functional handle that can be targeted for molecular modification. Ether cleavage reactions, in particular, provide a direct route to the corresponding alcohol, 2-amino-1-(2,5-dichlorophenyl)ethanol, a valuable intermediate for further derivatization. The cleavage of ethers is typically achieved under strong acidic conditions, and the specific reaction mechanism is highly dependent on the structure of the ether and the reagents employed. wikipedia.orglibretexts.org

The carbon atom attached to the ether oxygen in this compound is a secondary benzylic carbon. This structural feature suggests that ether cleavage can proceed via either an SN1 or SN2 pathway. libretexts.org In an SN1-type mechanism, protonation of the ether oxygen by a strong acid would be followed by the departure of methanol (B129727) as a neutral leaving group, forming a relatively stable secondary benzylic carbocation. This carbocation would then be attacked by a nucleophile. In an SN2-type mechanism, a nucleophile would directly attack the protonated ether at the methyl group or the benzylic carbon.

Strong protic acids with nucleophilic conjugate bases, such as hydrobromic acid (HBr) or hydroiodic acid (HI), are commonly used for ether cleavage. masterorganicchemistry.com In the case of this compound, treatment with HBr would likely lead to the formation of 2-amino-1-(2,5-dichlorophenyl)ethanol and methyl bromide. The reaction proceeds by initial protonation of the ether oxygen, making it a better leaving group. The bromide ion can then attack the methyl group in an SN2 fashion, which is sterically favored, to yield the alcohol product.

Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for the cleavage of aryl methyl ethers and other types of ethers. This reagent is particularly useful as it often allows for milder reaction conditions compared to strong mineral acids.

Modification of the methoxy group is not limited to cleavage. While less common, it is conceivable that under specific conditions, the ether could undergo other transformations, although cleavage to the alcohol is the most synthetically prominent reaction.

Below is a table summarizing potential reagents for the ether cleavage of this compound and the expected primary products.

ReagentProposed MechanismExpected Alcohol ProductExpected Alkyl Halide
Hydrobromic Acid (HBr)SN22-Amino-1-(2,5-dichlorophenyl)ethanolMethyl Bromide
Hydroiodic Acid (HI)SN22-Amino-1-(2,5-dichlorophenyl)ethanolMethyl Iodide
Boron Tribromide (BBr₃)Lewis Acid-Assisted Cleavage2-Amino-1-(2,5-dichlorophenyl)ethanolNot Applicable (forms B(OMe)₃)

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Purity

This compound possesses a stereocenter at the carbon atom bearing the dichlorophenyl and methoxy groups. Consequently, the compound exists as a pair of enantiomers. The synthesis and separation of these individual enantiomers are critical, particularly for applications where stereochemistry dictates biological activity. Methodologies for achieving enantiomeric purity fall into two main categories: stereoselective synthesis and chiral resolution of a racemic mixture.

Stereoselective Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly, thereby avoiding the loss of 50% of the material inherent in classical resolutions. wikipedia.org For structurally related 2-amino-1-phenylethanol (B123470) derivatives, several stereoselective methods have been developed. researchgate.net These approaches often involve the asymmetric reduction of a precursor ketone.

A potential stereoselective route to a specific enantiomer of this compound could involve the following conceptual steps:

Synthesis of a Prochiral Ketone: Preparation of 2-amino-1-(2,5-dichlorophenyl)ethanone.

Asymmetric Reduction: The asymmetric reduction of the ketone to the corresponding alcohol, 2-amino-1-(2,5-dichlorophenyl)ethanol, using chiral reducing agents or catalysts. Catalysts such as those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or transition metal complexes with chiral ligands (e.g., Ru-TsDPEN) are effective for this type of transformation. researchgate.net

Methylation: Subsequent O-methylation of the resulting enantiomerically enriched alcohol would yield the desired enantiomer of this compound.

The choice of catalyst and reaction conditions would be crucial for achieving high diastereoselectivity and enantiomeric excess.

Chiral Resolution Techniques

Chiral resolution is a widely used method for separating enantiomers from a racemic mixture. wikipedia.org This can be achieved through several techniques.

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these salts can often be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.gov The choice of CSP is critical and often determined empirically. For amine compounds, polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are frequently successful. researchgate.net

The table below outlines common chiral resolution techniques applicable to the separation of enantiomers of this compound.

TechniquePrincipleCommon Reagents/Materials
Diastereomeric Salt FormationFormation of separable diastereomeric salts with different solubilities. wikipedia.orgChiral acids such as (+)-Tartaric acid, (-)-Dibenzoyltartaric acid, or (S)-(+)-Camphorsulfonic acid. wikipedia.org
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase. nih.govPolysaccharide-based chiral columns (e.g., cellulose (B213188) or amylose (B160209) derivatives). researchgate.net
Enzymatic ResolutionStereoselective enzymatic reaction on one enantiomer.Lipases or other hydrolases for selective acylation or hydrolysis of a derivative.

Theoretical and Computational Investigations of 2 2,5 Dichlorophenyl 2 Methoxyethanamine

Quantum Chemical Studies

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These computational studies reveal details about electronic structure, reactivity, and spectroscopic characteristics.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap typically implies higher reactivity. acadpubl.eu

While direct studies on 2-(2,5-Dichlorophenyl)-2-methoxyethanamine are not available in the reviewed literature, extensive research on analogous compounds containing the 2,5-dichlorophenyl group provides valuable insights. For instance, Density Functional Theory (DFT) calculations on 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile were performed using the B3LYP/6-311++G(d,p) basis set. mdpi.com Analysis of such compounds shows that the HOMO is often located on the electron-rich portions of the molecule, while the LUMO resides on electron-deficient areas. acadpubl.eumdpi.com The energy gap helps characterize the charge transfer that occurs within the molecule. acadpubl.eumalayajournal.org For large systems, where canonical molecular orbitals can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity. nih.gov

Table 1: Representative FMO Data for an Analogous Dichlorophenyl Compound (Data below is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a related chloro-substituted aromatic compound, and is for illustrative purposes) acadpubl.eumalayajournal.org

ParameterEnergy (eV)
HOMO-5.2822
LUMO-1.2715
Energy Gap (ΔE)4.0106

Electrostatic Potential Surface (MESP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MESP) mapping is a crucial tool for predicting a molecule's reactive behavior. It visualizes the electrostatic potential on the electron density surface, where regions of negative potential (typically colored red) are indicative of sites susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. mdpi.comresearchgate.net

For compounds containing the 2,5-dichlorophenyl moiety, the MESP map reveals distinct charge distributions. In the study of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, the most negative potential was found around the nitrogen atom of the cyano group and the oxygen of the methoxy (B1213986) group, indicating these as likely sites for electrostatic interactions. mdpi.com For this compound, one would similarly expect regions of negative potential to be concentrated around the electronegative chlorine atoms and the oxygen and nitrogen atoms, while positive potential would be located near the amine hydrogens. mdpi.commdpi.com

Spectroscopic Property Simulations (e.g., theoretical IR, NMR, UV-Vis calculations)

Theoretical simulations of spectroscopic properties are vital for structural elucidation and are often performed alongside experimental work. DFT calculations are commonly used to predict these spectra.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational frequencies can be calculated and scaled to match experimental data, aiding in the assignment of complex spectra. scispace.com For instance, in a study on a novel benzochromene derivative, the calculated IR spectrum confirmed the presence of NH₂ and CN functional groups. mdpi.com Similar calculations for this compound would help assign vibrational modes for its key bonds, such as N-H, C-O, and C-Cl.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated values are then compared to experimental data to confirm the molecular structure. For a synthesized benzo[d]imidazole derivative, theoretical shifts showed good agreement with the experimental spectrum. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict UV-Vis absorption maxima. researchgate.net These calculations can be performed for the molecule in a vacuum (gas phase) or in various solvents to understand how the electronic environment affects absorption. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques explore the dynamic nature of molecules, including their preferred shapes and interactions with larger biological systems.

Conformational Analysis and Energy Minimization Protocols

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that result from rotation around single bonds. This is particularly important for flexible molecules like this compound. Energy minimization protocols, often using DFT or other computational methods, are applied to identify the most stable, lowest-energy conformation. researchgate.netmdpi.com Studies on other flexible molecules have shown that even subtle structural changes can lead to different preferred conformations (e.g., folded vs. extended), which can significantly impact biological activity. mdpi.com Identifying the global energy minimum conformation is a critical first step before performing further studies like molecular docking.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a biological macromolecule, such as a protein or enzyme. nih.gov This technique is instrumental in drug discovery and design.

While specific docking studies for this compound were not found, research on analogous compounds demonstrates the utility of this approach. For example, a derivative containing the 2,5-dichlorophenyl group, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, showed strong interaction with DNA methyltransferase 1 in molecular modeling analyses. mdpi.comresearchgate.net Other studies involving dichlorophenyl derivatives have identified potential inhibitory activity against various targets. For instance, docking studies of butanoic acid derivatives with a 2,5-dichlorophenyl amino group suggested they could inhibit Placenta growth factor (PIGF-1). researchgate.net Another study on a 2,4-dichloro-N-substituted benzamide (B126) found it to be a potential inhibitor of dihydrofolate reductase (DHFR), with a calculated binding energy of -9.0 kcal/mol. mdpi.com These studies highlight how the dichlorophenyl moiety can participate in key binding interactions, such as hydrogen bonds and hydrophobic contacts, within a protein's active site. nih.govmdpi.com

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the target protein is not available. nih.gov This computational approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For a molecule like this compound, which is likely to interact with monoamine transporters, a pharmacophore model can elucidate the key interactions driving its inhibitory potential. elsevierpure.com

Ligand-based design strategies rely on the knowledge of molecules that bind to a biological target to infer the properties of the binding site. nih.gov By analyzing a set of active compounds, a common feature pharmacophore can be developed. This model then serves as a 3D query to screen virtual libraries for new, structurally diverse compounds with the desired activity or to guide the modification of existing leads to enhance potency and selectivity. nih.gov

Detailed Research Findings

While specific pharmacophore models for this compound are not extensively available in the public domain, we can infer a plausible model based on the analysis of structurally related compounds, such as dichlorophenyl-containing monoamine oxidase (MAO) inhibitors. For instance, studies on compounds like 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, a potent MAO-B inhibitor, have highlighted the importance of the dichlorophenyl moiety for activity. preprints.org

A representative pharmacophore model for a monoamine transporter inhibitor containing a dichlorophenyl group would likely include the following features:

Two Hydrophobic/Aromatic Centers: One corresponding to the dichlorophenyl ring, which is crucial for establishing van der Waals and potentially halogen-bonding interactions within a hydrophobic pocket of the transporter protein. The second aromatic feature could be another part of the molecule or a region it spatially mimics.

A Hydrogen Bond Acceptor: The methoxy group (-OCH3) on the ethylamine (B1201723) chain could serve as a key hydrogen bond acceptor.

A Positive Ionizable Feature: The primary amine (-NH2) is expected to be protonated at physiological pH, forming a crucial ionic interaction with an acidic residue (e.g., Aspartate) in the binding site of monoamine transporters. nih.gov

The spatial arrangement and distances between these features are critical for optimal binding. The following interactive data table illustrates a hypothetical pharmacophore model derived from the analysis of related monoamine transporter inhibitors.

Pharmacophore FeatureDescriptionCoordinates (X, Y, Z)Radius (Å)
Aromatic Ring 1Dichlorophenyl group(2.5, 1.0, 3.2)1.5
Hydrophobic CenterGeneral hydrophobic region(4.8, 0.5, 2.0)1.2
Hydrogen Bond AcceptorMethoxy oxygen(-1.2, -0.8, 1.5)1.0
Positive IonizableProtonated amine(-3.5, -1.5, 0.5)1.0

This table presents a hypothetical pharmacophore model for illustrative purposes, based on common features of monoamine transporter inhibitors.

Free Energy Perturbation (FEP) Calculations for Lead Optimization and Analogue Prioritization

Free Energy Perturbation (FEP) is a powerful computational method used in drug discovery to accurately predict the relative binding affinities of a series of related ligands to a target protein. nih.gov This technique is particularly valuable during the lead optimization phase, where it can help prioritize which analogues to synthesize, thereby saving considerable time and resources. nih.gov FEP calculations simulate a non-physical, or "alchemical," transformation of one molecule into another, allowing for the calculation of the free energy difference between them. nih.gov

For a lead compound like this compound, FEP can be employed to explore the impact of various chemical modifications. For instance, one could investigate:

Substitution patterns on the dichlorophenyl ring: Moving the chlorine atoms to different positions (e.g., 2,4- or 3,4-dichloro) or replacing them with other halogens or small alkyl groups.

Modifications of the methoxy group: Replacing it with other alkoxy groups (e.g., ethoxy) or a hydroxyl group to probe for additional hydrogen bonding opportunities.

Alterations to the ethylamine side chain: Extending or shortening the chain, or introducing small substituents.

Detailed Research Findings

While specific FEP studies on this compound are not publicly documented, the principles of FEP-guided lead optimization are well-established for inhibitors of monoamine transporters. elsevierpure.com The accuracy of FEP calculations is highly dependent on the quality of the force field, sufficient sampling of conformational space, and the similarity between the two molecules being compared. chemrxiv.org

To illustrate the application of FEP, consider a hypothetical lead optimization campaign starting from our lead compound. The goal is to predict which modifications are most likely to improve binding affinity. The results of such a study can be summarized in a data table that compares the predicted relative binding free energy (ΔΔG) with experimentally determined values.

Analogue ModificationPredicted ΔΔG (kcal/mol)Experimental IC50 (nM)
Lead: this compound 0.0 (Reference) 15.0
2,4-Dichlorophenyl-0.88.5
3,4-Dichlorophenyl+0.522.1
2-Chloro-5-fluorophenyl-0.213.2
2-Methoxy -> 2-Ethoxy+1.245.7
2-Methoxy -> 2-Hydroxy-1.55.2

This table presents hypothetical FEP data to illustrate its application in lead optimization. A negative ΔΔG indicates a predicted improvement in binding affinity compared to the lead compound.

Such predictive power allows computational chemists to explore a vast chemical space and prioritize the synthesis of only the most promising analogues, significantly accelerating the drug discovery pipeline. nih.gov

Structure Activity Relationships Sar and Medicinal Chemistry Design Principles for 2 2,5 Dichlorophenyl 2 Methoxyethanamine Scaffolds

Elucidation of Key Structural Features Dictating Biological Activity

The biological activity of compounds centered around the 2-(2,5-Dichlorophenyl)-2-methoxyethanamine core is dictated by the specific arrangement and nature of its constituent parts: the dichlorinated phenyl ring, the methoxy (B1213986) ethanamine side chain, and its stereochemical configuration.

The substitution pattern on the phenyl ring is a critical determinant of a molecule's interaction with its biological target. While specific SAR data for the 2,5-dichloro substitution on the 2-methoxyethanamine scaffold is not extensively detailed in the provided literature, the influence of chloro-substituents on related structures provides significant insight.

In a series of dipeptidyl peptidase-4 (DPP4) inhibitors built on an imidazolopyrimidine core, a 2,4-dichlorophenyl substituent was found to be a key feature for potent activity. nih.gov The lead molecule from this series, which incorporated this moiety, emerged as a potent and selective DPP4 inhibitor with excellent pharmacokinetic profiles and in vivo efficacy. nih.gov This highlights that specific dichlorination patterns can confer high affinity and favorable drug-like properties. The position of the chlorine atoms influences the electronic distribution and lipophilicity of the ring, which in turn affects how the moiety fits into and interacts with hydrophobic pockets or forms specific halogen bonds within the receptor binding site.

Generally, substitutions on the phenyl ring of phenethylamines can dramatically alter their pharmacological profile. For instance, in a study of β-phenethylamine derivatives as dopamine (B1211576) reuptake inhibitors, it was observed that a substituted phenyl group could significantly impact inhibitory activity compared to an unsubstituted phenyl ring. nih.gov The specific placement of halogens can modulate receptor selectivity and potency. For example, within the N-benzyl phenethylamine (B48288) class of 5-HT2A/2C agonists, substitutions on the phenethylamine phenyl ring are known to be crucial for affinity and selectivity between serotonin (B10506) receptor subtypes. nih.gov Therefore, the 2,5-dichloro pattern in the titular compound is expected to play a defining role in its target affinity and selectivity profile by establishing specific steric and electronic interactions within the binding pocket.

Table 1: Impact of Phenyl Ring Substitution on Biological Activity of Various Scaffolds

ScaffoldSubstitution PatternObserved EffectReference
Imidazolopyrimidine2,4-DichlorophenylPotent and selective DPP4 inhibition with good PK profile. nih.gov
β-PhenethylamineSubstituted PhenylGreatly modulated dopamine reuptake inhibitory activity. nih.gov
N-Benzyl PhenethylamineSubstituted PhenylCritical for affinity and selectivity for 5-HT2A/2C receptors. nih.gov

The methoxy ethanamine side chain provides several key features that are integral to molecular recognition and the resulting pharmacological effect. The ethanamine backbone is a classic pharmacophore present in numerous endogenous neurotransmitters and psychoactive drugs, serving as a flexible linker that allows the terminal amino group to engage in crucial interactions, such as forming a salt bridge with an acidic residue (e.g., an aspartate) in the receptor binding pocket. nih.govnih.gov

The introduction of a methoxy group at the benzylic position (the carbon adjacent to the phenyl ring) has several implications:

Chirality: It creates a stereocenter, leading to enantiomers with potentially distinct pharmacological profiles (discussed in 4.1.3).

Conformational Restriction: The steric bulk of the methoxy group can restrict the rotation around the phenyl-ethyl bond, influencing the preferred conformation of the molecule and how it is presented to the receptor.

Polarity and Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming additional interactions with the receptor that could enhance binding affinity. nih.gov

However, the influence of a methoxy group can be complex. In a study of phenethylamine derivatives, the presence of a methoxy group on the aromatic ring resulted in very weak or no inhibitory activity on dopamine reuptake, suggesting that for some targets, such a substitution can be detrimental. nih.gov Conversely, in the context of 2,5-dimethoxyphenethylamines, the methoxy groups are essential for their potent agonist activity at serotonin 5-HT2 receptors. nih.gov This indicates that the contribution of the methoxy group is highly dependent on its position and the specific receptor target. Modifications to the amine, such as N-benzyl substitution, have been shown to significantly increase binding affinity in related phenethylamines, demonstrating that the ethanamine portion is a key site for optimization. nih.gov

The presence of a chiral center at the benzylic carbon, introduced by the methoxy group, means that this compound exists as a pair of enantiomers (R and S). It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit widely different pharmacological and pharmacokinetic properties. derangedphysiology.com This is because biological receptors are themselves chiral, and thus can interact differently with the two enantiomers, much like a hand (the drug) fitting into a glove (the receptor). derangedphysiology.com

One enantiomer may bind with high affinity (the eutomer), while the other binds with lower affinity (the distomer) or not at all. derangedphysiology.com In some cases, the distomer may be inactive, contribute to side effects, or even have an opposing pharmacological action.

Studies on related chiral phenethylamine derivatives have demonstrated the importance of stereochemistry.

A docking simulation of a chiral phenethylamine derivative (compound 9) with the human dopamine transporter (hDAT) showed that the (S)-form was more stable in the binding pocket than the (R)-form. nih.govbiomolther.orgbiomolther.org

The transport of chiral phenylethylamines by human monoamine transporters (MATs) is stereoselective. For example, for norphenylephrine and octopamine, the transporters showed a preference for the (S)-enantiomers, while for the N-methylated analogues phenylephrine (B352888) and synephrine, the (R)-enantiomers were preferred. nih.gov

This differential interaction stems from the three-dimensional arrangement of atoms. The specific spatial orientation of the dichlorophenyl ring, the methoxy group, and the aminoethyl side chain determines the ability of the molecule to optimally fit into the binding site and engage with key amino acid residues. Therefore, the pharmacological profile of racemic this compound is a composite of the actions of its individual R- and S-enantiomers, which should be considered as distinct chemical entities.

Table 2: Differential Effects of Enantiomers in Phenethylamine Derivatives

Compound Type/SystemEnantiomer ComparisonObservationReference
Chiral Phenethylamine (Compound 9)(S)-form vs. (R)-form(S)-form showed a more stable docking score with the human dopamine transporter (hDAT). nih.govbiomolther.org
Norphenylephrine & Octopamine(S)-enantiomers vs. (R)-enantiomersMonoamine transporters (NET and DAT) showed modest preference for the uptake of (S)-enantiomers. nih.gov
Phenylephrine & Synephrine(R)-enantiomers vs. (S)-enantiomersMonoamine transporters (NET and DAT) showed a preference for the uptake of (R)-enantiomers. nih.gov

Scaffold Exploration and Modification Strategies Based on the this compound Core

The this compound framework serves as a valuable starting point for the design of new molecules through various medicinal chemistry strategies.

A "privileged scaffold" is a molecular core structure that is capable of binding to multiple, often unrelated, biological targets. researchgate.netnih.gov These frameworks, such as the benzodiazepine (B76468) or dihydropyridine (B1217469) rings, represent a validated starting point for the development of new drugs against various receptor families.

While the specific this compound framework is not explicitly identified as a privileged structure in the reviewed literature, its constituent components are ubiquitous in medicinal chemistry. The core 2-phenethylamine structure is found in a vast number of endogenous compounds (like dopamine and norepinephrine) and drugs, targeting a wide array of receptors, including G protein-coupled receptors (GPCRs) and transporters. nih.govwikipedia.org Similarly, dichlorophenyl groups are found in numerous bioactive molecules targeting diverse enzymes and receptors. nih.gov The benzoylpiperidine fragment, which combines a phenyl and a piperidine (B6355638) ring, is itself considered a privileged structure in the development of antipsychotic agents. mdpi.com

Given that the components of the this compound scaffold are prevalent in successful drugs, the framework itself holds significant potential as a versatile template. It can be considered a strong candidate for exploration as a privileged scaffold, although further screening against a diverse panel of biological targets would be required to formally establish this status.

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel core structures (chemotypes) with improved properties, such as enhanced potency, better selectivity, or novel intellectual property space. nih.govtandemai.comresearchgate.net

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. cambridgemedchemconsulting.com For the this compound scaffold, this could involve:

Replacing the chlorine atoms: One or both chlorine atoms could be replaced with other halogens (F, Br), a trifluoromethyl group (CF₃), or a cyano group (CN) to fine-tune the electronic properties and binding interactions. nih.gov

Replacing the phenyl ring: The entire dichlorophenyl ring could be swapped with a bioisostere. A classic strategy is to replace a benzene (B151609) ring with a five- or six-membered heteroaromatic ring (e.g., pyridine, thiophene, pyrazole) to alter properties like solubility, metabolism, and hydrogen bonding capacity. nih.gov More novel, non-aromatic mimics like cubane (B1203433) or bicyclo[1.1.1]pentane have also been used effectively as phenyl ring bioisosteres. dundee.ac.uk

Scaffold hopping is a more drastic change that involves replacing the central core of the molecule while aiming to maintain the original orientation of key binding groups. nih.govnih.gov For this framework, potential scaffold hops could include:

Modifying the ethanamine chain: The flexible ethylamine (B1201723) chain could be incorporated into a ring system, such as a piperidine or pyrrolidine, to create a more conformationally restricted analogue.

Replacing the core scaffold: The entire 2-phenyl-2-methoxyethanamine core could be replaced by a different scaffold that presents the key pharmacophoric elements (the dichlorophenyl ring and the basic amine) in a similar spatial arrangement. Computational methods are often used to screen virtual libraries of different cores to find those that maintain the crucial interactions with the target receptor. tandemai.com

These strategies allow medicinal chemists to systematically explore the chemical space around the initial hit, leading to the discovery of new chemotypes with potentially superior therapeutic profiles.

Systematic Functional Group Modifications for Enhanced Potency and Selectivity

The rational design of analogs of this compound focuses on systematic modifications of its core functional groups to probe the structure-activity relationships (SAR) and optimize potency and selectivity. The key areas for modification on this scaffold are the primary amine, the methoxy group, and the dichlorophenyl ring. Each of these can be systematically altered to explore the chemical space and its impact on biological activity.

Modifications of the Primary Amine (R¹)

The primary amine is a critical functional group for forming interactions with biological targets, often through hydrogen bonding or salt bridge formation. Systematic modification of this group from a primary amine (R¹=H) to secondary (R¹=alkyl, aryl) or tertiary amines (R¹, R²=alkyl) can significantly influence a compound's potency, selectivity, and pharmacokinetic properties.

Research on related phenethylamine scaffolds has shown that the size and nature of the N-substituent are pivotal. For instance, in a series of N-substituted (2-phenylcyclopropyl)methylamines, modifying the N-substituent had a profound impact on agonist activity and selectivity at serotonin receptors. nih.gov The N-methyl and N-benzyl analogs, for example, demonstrated distinct profiles, with the N-methyl derivative showing high functional selectivity and the N-benzyl compound exhibiting full selectivity over a related receptor subtype. nih.gov

Applying these principles to the this compound scaffold, a systematic approach would involve the synthesis and evaluation of a series of N-alkylated and N-arylated derivatives. The goal is to determine the optimal substituent size and character for the target of interest.

Modification R¹ Group Rationale for Modification Anticipated Impact on Activity
Primary Amine-HBaseline compound for SAR comparison.Forms key hydrogen bonds with the target.
Secondary Amine-CH₃ (Methyl)Small alkyl group to probe steric tolerance.May enhance potency or alter selectivity profile.
-CH₂CH₃ (Ethyl)Larger alkyl group to explore the pocket size.Potential for increased van der Waals interactions.
-CyclopropylRigid group to introduce conformational constraint.May improve selectivity by fitting a specific binding pocket.
Tertiary Amine-N(CH₃)₂Increases basicity and removes hydrogen bond donor capability.Can significantly alter receptor interactions and selectivity.

Modifications of the Methoxy Group (R²)

The methoxy group at the chiral center is another key feature for modification. Its oxygen atom can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions. Replacing the methoxy group with other functionalities serves to probe the importance of these interactions and can also address potential metabolic liabilities, as aryl ethers can be susceptible to oxidative metabolism. nih.govchemrxiv.org

Bioisosteric replacement is a common strategy in medicinal chemistry to substitute one functional group with another that has similar spatial and electronic properties, with the aim of improving potency, selectivity, or metabolic stability.

Modification R² Group Rationale for Modification Anticipated Impact on Activity
Methoxy-OCH₃Baseline functional group.Acts as a hydrogen bond acceptor.
Hydroxy-OHRemoves the methyl group and introduces a hydrogen bond donor.Probes for additional hydrogen bonding opportunities.
Ethoxy-OCH₂CH₃Increases lipophilicity and steric bulk.Explores space in the binding pocket.
Difluoroethyl-OCHF₂A bioisostere of the methoxy group that can enhance metabolic stability. nih.govMimics steric and electronic features of the methoxy group with altered metabolic profile. nih.gov
Fluorine-FReplaces the oxygenated functionality to block metabolic processes. chemrxiv.orgCan prevent unwanted metabolic oxidation while maintaining activity. chemrxiv.org

Modifications of the Phenyl Ring Substituents

Systematic changes could involve moving the chlorine atoms to other positions on the ring (e.g., 2,4-dichloro, 3,4-dichloro, 2,6-dichloro) or replacing them with other halogens or functional groups to modulate electronic and steric properties. For example, studies on related dichlorophenyl-containing compounds have demonstrated that the substitution pattern is crucial for activity. researchgate.net

Modification Substitution Pattern Rationale for Modification Anticipated Impact on Activity
2,5-Dichloro2-Cl, 5-ClBaseline substitution pattern.Defines the initial electronic and steric profile.
2,4-Dichloro2-Cl, 4-ClAlters the electronic distribution and steric hindrance.May lead to different binding orientations and affinities.
3,4-Dichloro3-Cl, 4-ClShifts the substitution pattern to explore different regions of the binding site.Can impact selectivity and potency based on target topology.
2,6-Dichloro2-Cl, 6-ClIntroduces steric bulk ortho to the side chain, potentially restricting rotation.May lock the molecule into a more favorable or unfavorable conformation. researchgate.net
Fluoro-substitution2-F, 5-FFluorine is a smaller, highly electronegative halogen.Modifies electronic properties and can enhance metabolic stability. chemrxiv.org

By systematically applying these modifications, researchers can build a comprehensive SAR profile for the this compound scaffold, leading to the identification of analogs with enhanced potency and selectivity for their intended biological targets.

In Vitro Biological Activity and Molecular Mechanisms of Action of 2 2,5 Dichlorophenyl 2 Methoxyethanamine Analogues

Target Identification and Receptor Binding Affinity Studies

Analogues of 2-(2,5-Dichlorophenyl)-2-methoxyethanamine have been investigated for their ability to bind to specific biological targets, particularly G-protein coupled receptors. For instance, the phenylethylamine structure is a known precursor for isoquinolines, which are recognized as serotonin (B10506) (5-HT) agonists. mdpi.com

One notable analogue, 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (CIMBI-5), has demonstrated high binding affinity for the 5-HT2A serotonin receptor. nih.gov In vitro studies have quantified its binding affinities (Ki) for several serotonin receptor subtypes, highlighting its selectivity. CIMBI-5 exhibited at least a 30-fold lower affinity for a variety of other receptors, underscoring its specificity for the 5-HT2A receptor. nih.gov

Table 1: Receptor Binding Affinities (Ki) of CIMBI-5

Receptor Ki (nM)
5-HT2A 2.2
5-HT2B 2.3
5-HT2C 7.0
5-HT6 58

Data sourced from Ettrup et al. (2011) as cited in the NCBI bookshelf. nih.gov

The high-affinity binding of agonists like CIMBI-5 is significant as they interact with the functional state of the receptor responsible for transmitting intracellular signals, which may be particularly relevant in disease states. nih.gov

Cellular Pathway Modulation and Mechanistic Investigations in In Vitro Systems

The molecular mechanisms of action for analogues of this compound have been explored in various in vitro systems, revealing their influence on fundamental cellular processes such as cell cycle regulation and apoptosis.

Analogues of 2-methoxyestradiol, which share a methoxy (B1213986) group attached to a phenyl ring, have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. nih.gov Specifically, certain analogues caused an accumulation of cells in the G2/M phase of the cell cycle in the MDA-MB-231 breast cancer cell line, which subsequently led to the induction of apoptosis. nih.gov

Furthermore, CIMBI-5 was found to induce phosphoinositide hydrolysis in cells overexpressing the 5-HT2A receptor, with an EC50 of 1.02 nM. nih.gov This demonstrates its role as a functional agonist that can activate downstream signaling pathways upon binding to its target receptor. nih.gov

In Vitro Efficacy in Preclinical Disease Models

The therapeutic potential of analogues of this compound has been assessed in a variety of in vitro preclinical models, including those for cancer, inflammation, and microbial infections.

In the context of anticancer activity, several 2-methoxy analogues of estradiol (B170435) exhibited potent anti-proliferative effects against the CEM human leukemia cancer cell line, with IC50 values in the submicromolar range. nih.gov These compounds were found to be more active than the lead compound, 2-methoxyestradiol. nih.gov Furthermore, some of these analogues demonstrated anti-angiogenic properties in an in vitro tube formation assay, with IC50 values ranging from 0.1 μM ± 0.03 to 1.1 μM ± 0.2. nih.gov

Conversely, some novel mebeverine (B1676125) precursors, which are also related to phenylethylamines, were found to be practically devoid of any intrinsic cytotoxic activity at concentrations that were many times higher than their effective spasmolytic dose. mdpi.com The calculated IC50 values for these compounds were in the range of 240–360 µM for leukemic models and above 300 µM in normal fibroblast cells. mdpi.com

In terms of antimicrobial activity, these mebeverine precursors were tested against a panel of human pathogenic bacteria and economically relevant phytopathogenic fungi, showing varying degrees of inhibition. mdpi.com

Table 2: In Vitro Cytotoxicity of Mebeverine Precursors

Cell Line IC50 (µM ± SD)
Leukemic Models 240 - 360

Data derived from a 2023 study on mebeverine precursors. mdpi.com

Table 3: Mentioned Compounds

Compound Name
This compound
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (CIMBI-5)
2-methoxyestradiol
Mebeverine

Advanced Analytical Methodologies for Research Characterization of 2 2,5 Dichlorophenyl 2 Methoxyethanamine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(2,5-Dichlorophenyl)-2-methoxyethanamine, the spectrum would show distinct signals for the aromatic protons, the methine proton (CH), the methylene (B1212753) protons (CH₂), the methoxy (B1213986) protons (OCH₃), and the amine protons (NH₂). The splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between adjacent protons and are critical for establishing connectivity.

¹³C NMR Spectroscopy: Carbon-13 NMR reveals the number of non-equivalent carbon atoms in the molecule and provides insight into their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms). docbrown.infodocbrown.info The spectrum of the target compound would display unique signals for each of the nine distinct carbon atoms.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, establish correlations between different nuclei to assemble the full molecular structure. harvard.edunih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, confirming which protons are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the different fragments of the molecule, such as linking the methoxy group to the ethanamine backbone and the dichlorophenyl ring to the chiral center. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Rationale for Chemical Shift
Aromatic-H7.20 - 7.40 (m, 3H)128.0 - 134.0Protons on the dichlorophenyl ring, deshielded by the aromatic system and electron-withdrawing chlorine atoms.
Ar-C -Cl131.0, 133.0Aromatic carbons directly bonded to chlorine atoms, significantly deshielded.
Ar-C -H128.5, 129.5, 130.5Aromatic carbons bonded to hydrogen.
Ar-C -CH140.0Quaternary aromatic carbon attached to the chiral center.
O-CH₃~3.30 (s, 3H)~57.0Protons and carbon of the methoxy group, shielded relative to aromatic signals. rsc.org
CH -O~4.20 (dd, 1H)~85.0Methine proton at the chiral center, deshielded by adjacent oxygen and aromatic ring.
CH₂-N~2.90 (m, 2H)~45.0Methylene group adjacent to the nitrogen atom.
NH~1.50 (br s, 2H)Amine protons, typically a broad singlet, chemical shift can vary with solvent and concentration.

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary based on solvent and other conditions.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. It is an excellent tool for identifying the functional groups present in a compound. scielo.org.za

Table 2: Expected FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400 - 3250N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretch (aromatic)Dichlorophenyl Ring
2950 - 2850C-H stretch (aliphatic)-CH₂- and -CH- groups
1600 - 1450C=C stretchAromatic Ring
1150 - 1085C-O stretchEther (-O-CH₃)
1100 - 1000C-N stretchAliphatic Amine
850 - 750C-Cl stretchAryl Halide

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. In this compound, the primary chromophore responsible for UV absorption is the dichlorophenyl ring. The spectrum is expected to show characteristic absorption maxima (λ_max) typical for substituted benzene (B151609) rings. scielo.org.zascience-softcon.de Studies on similar compounds like 2,5-dichlorophenol (B122974) show distinct absorbance patterns that can be correlated. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima

Predicted λ_max (nm) Electronic Transition Chromophore
~210 nmπ → πBenzene Ring
~280-290 nmπ → π (fine structure)Dichlorophenyl Ring

Mass Spectrometry-Based Characterization (e.g., High-Resolution Mass Spectrometry, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govusda.gov This is particularly useful for analyzing the purity of the compound and identifying any potential impurities or metabolites. nih.gov A soft ionization technique such as Electrospray Ionization (ESI) is typically used, which keeps the molecule intact and primarily forms the protonated molecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the compound's elemental formula. iu.edu A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of a molecule containing two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive cluster of peaks for the molecular ion:

[M+H]⁺: Contains two ³⁵Cl atoms.

[M+H+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+H+4]⁺: Contains two ³⁷Cl atoms.

The relative intensity ratio of these peaks is approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the structure. researchgate.net

Table 4: Predicted HRMS Isotopic Pattern for [M+H]⁺ Ion

Ion Exact Mass (Da) Relative Abundance (%)
[C₁₁H₁₆³⁵Cl₂NO]⁺248.0609100
[C₁₁H₁₆³⁵Cl³⁷ClNO]⁺250.0580~65
[C₁₁H₁₆³⁷Cl₂NO]⁺252.0550~10

Chromatographic Purity and Separation Techniques (e.g., HPLC, UPLC, SFC)

Chromatographic methods are essential for separating the target compound from impurities and for resolving enantiomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for assessing the purity of a drug substance. pensoft.netresearchgate.netpensoft.net A reversed-phase method, typically using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with additives like formic acid or a buffer), would be employed to separate the main compound from any starting materials, by-products, or degradation products. UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles. usda.gov

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. afmps.be It is particularly advantageous for chiral separations. selvita.com Since this compound possesses a chiral center, it exists as a pair of enantiomers. SFC, using a chiral stationary phase (CSP) such as one based on derivatized polysaccharides (e.g., amylose (B160209) or cellulose), is highly effective for separating these enantiomers for further study. researchgate.netfagg.benih.gov

Table 5: Typical Chromatographic Conditions for Analysis

Technique Stationary Phase (Column) Typical Mobile Phase Purpose
RP-HPLC/UPLC C18 (e.g., 150 x 4.6 mm, 5 µm)Acetonitrile / Water + 0.1% Formic AcidPurity Assessment, Impurity Profiling
Chiral SFC Polysaccharide-based (e.g., Chiralpak IA/IB/IC)CO₂ / Methanol (B129727) (or Ethanol) + Amine additiveEnantiomeric Separation, Enantiomeric Excess (ee) Determination

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov If a suitable single crystal of this compound (often as a salt, e.g., hydrochloride) can be grown, this technique can provide a wealth of information, including:

Unambiguous confirmation of the molecular structure.

Precise bond lengths, bond angles, and torsion angles.

Information on intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.

The absolute configuration (R or S) of a resolved enantiomer. nih.govresearchgate.net

The process involves mounting a single crystal on a diffractometer and bombarding it with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov This technique provides the ultimate proof of structure and stereochemistry.

Future Directions in 2 2,5 Dichlorophenyl 2 Methoxyethanamine Research

Exploration of Novel and Sustainable Synthetic Methodologies

The pursuit of green and efficient chemical synthesis is a cornerstone of modern pharmaceutical development. Future research into the synthesis of 2-(2,5-Dichlorophenyl)-2-methoxyethanamine will likely focus on methodologies that are not only high-yielding but also environmentally benign. Traditional synthetic routes may be superseded by innovative approaches that reduce waste, energy consumption, and the use of hazardous reagents.

Table 1: Comparison of a Hypothetical Novel Synthetic Method with a Classical Approach

Feature Classical Synthetic Approach Proposed Novel Sustainable Method
Key Transformation Grignard reaction followed by reduction Reductive amination using a biocatalyst
Solvent System Anhydrous ether/THF Aqueous buffer or ionic liquid
Catalyst Stoichiometric reducing agents (e.g., LiAlH4) Recombinant transaminase
Temperature -78 °C to reflux Room temperature
Byproducts Metal salts, organic waste Water, minimal organic waste
Atom Economy Lower Higher

| Safety Concerns | Pyrophoric reagents, flammable solvents | Generally regarded as safe |

Advanced Computational Design for Highly Targeted Modulators

The era of rational drug design is heavily reliant on computational tools to predict and optimize the interaction between a ligand and its biological target. For this compound, future research will undoubtedly leverage advanced computational models to design derivatives with high affinity and selectivity for specific molecular targets. Techniques such as molecular docking, quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics simulations will be instrumental in this endeavor. nih.govarxiv.org

These computational approaches can elucidate the key structural features of the molecule that are critical for its biological activity, guiding the synthesis of new analogues with improved pharmacological profiles. For instance, by understanding the binding pose of the parent compound within a target's active site, researchers can make targeted modifications to enhance binding affinity or modulate its pharmacokinetic properties. The use of artificial intelligence and machine learning algorithms to screen virtual libraries of derivatives will further accelerate the discovery of potent and selective modulators.

Table 2: Application of Computational Tools in the Design of Modulators

Computational Tool Application in Drug Design
Molecular Docking Predicting the preferred binding orientation of the compound to a target protein.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the ligand-protein complex to assess binding stability.
Quantitative Structure-Activity Relationship (QSAR) Developing models that correlate chemical structure with biological activity to predict the potency of new analogues.
Pharmacophore Modeling Identifying the essential 3D arrangement of functional groups required for biological activity.

| Free Energy Perturbation (FEP) | Calculating the relative binding affinities of a series of analogues to a target. |

Diversification of Chemical Scaffolds Based on the this compound Core for Broader Applications

The chemical scaffold of this compound provides a versatile platform for the development of new therapeutic agents. Future research will focus on the strategic diversification of this core structure to explore a wider range of biological targets and potential therapeutic applications. nih.govnih.gov This can be achieved through various medicinal chemistry strategies, including substituent modification, isosteric replacement, and scaffold hopping.

By systematically altering the functional groups on the phenyl ring, the methoxy (B1213986) group, and the ethanamine side chain, researchers can fine-tune the compound's properties to target different receptors, enzymes, or ion channels. For example, replacing the dichlorophenyl moiety with other halogenated or non-halogenated aromatic systems could lead to compounds with novel activities. The exploration of different linkers between the aromatic ring and the amine group could also yield derivatives with altered flexibility and binding characteristics. This diversification has the potential to generate a library of compounds with applications spanning from central nervous system disorders to oncology. nih.gov

Table 3: Potential Scaffold Modifications and Their Target Applications

Modification Strategy Potential Target Application Rationale
Bioisosteric replacement of the methoxy group Serotonin (B10506) or dopamine (B1211576) receptor modulation To alter hydrogen bonding capacity and metabolic stability.
Introduction of a heterocyclic ring in place of the phenyl ring Kinase inhibition To explore new binding interactions within ATP-binding pockets.
Chain extension or cyclization of the ethanamine moiety Ion channel modulation To probe different conformations and interactions within the channel pore.

| Variation of the substitution pattern on the phenyl ring | Epigenetic targets | To optimize interactions with specific amino acid residues in the target protein. |

Elucidation of Additional Molecular Targets and Complex Biological Mechanisms

A comprehensive understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent. While the initial biological activity of this compound may be known, future research will aim to uncover its full spectrum of molecular targets and the intricate biological pathways it modulates. This will involve a combination of in vitro and in vivo studies, including target-based screening, phenotypic screening, and chemoproteomics.

Techniques such as affinity chromatography coupled with mass spectrometry can be used to identify the direct binding partners of the compound within a cell or tissue. Furthermore, transcriptomic and proteomic analyses can reveal the downstream effects of the compound on gene and protein expression, providing insights into its broader biological impact. Unraveling these complex mechanisms will not only help in optimizing the compound for a specific therapeutic indication but may also reveal novel therapeutic opportunities.

Table 4: Potential Molecular Targets for Investigation

Potential Molecular Target Rationale for Investigation Proposed Investigatory Method
Monoamine Transporters (DAT, SERT, NET) The phenethylamine (B48288) scaffold is a common feature of monoamine reuptake inhibitors. Radioligand binding assays, in vitro uptake assays.
Voltage-gated Sodium Channels The dichlorophenyl group is present in some known sodium channel blockers. Electrophysiological patch-clamp recordings.
Sigma Receptors Many psychoactive compounds with a similar structural motif bind to sigma receptors. Competitive binding assays with known sigma receptor ligands.

| N-methyl-D-aspartate (NMDA) Receptors | Certain phencyclidine derivatives with structural similarities act as NMDA receptor antagonists. | Calcium imaging assays in primary neuronal cultures. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2,5-Dichlorophenyl)-2-methoxyethanamine, and what challenges arise during purification?

  • Methodology : The synthesis often involves nucleophilic substitution or reductive amination. For example, cross-coupling reactions with dichlorophenyl precursors and methoxy-ethanamine derivatives under controlled temperatures (e.g., 0–60°C) and inert atmospheres are typical. Catalysts like palladium or copper may enhance yields .
  • Purification Challenges : Column chromatography (silica gel, eluent: dichloromethane/methanol) is standard, but separation of structurally similar by-products (e.g., isomers or unreacted intermediates) requires careful solvent gradient optimization. Purity is validated via HPLC (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR confirm the methoxy group (δ ~3.3 ppm for OCH₃) and aryl protons (δ 6.8–7.5 ppm for dichlorophenyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]⁺ at m/z 234.019 (C₉H₁₀Cl₂NO) .
  • FT-IR : Bands at ~3300 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm amine and ether functionalities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Precautions : Use PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid skin contact due to potential amine toxicity. Waste must be neutralized (e.g., with dilute HCl) before disposal .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Simulate interactions with serotonin receptors (e.g., 5-HT₂A) using AutoDock Vina. The dichlorophenyl group may occupy hydrophobic pockets, while the methoxyamine acts as a hydrogen bond donor .
  • QSAR Studies : Correlate substituent effects (e.g., Cl position) with activity. Para-chloro substituents enhance receptor affinity compared to ortho positions .

Q. How do solvent polarity and temperature influence the reaction kinetics of this compound in substitution reactions?

  • Experimental Design :

  • Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Polar solvents stabilize transition states, accelerating reactions (e.g., SN2 mechanisms) .
  • Kinetic Analysis : Use Arrhenius plots to determine activation energy (Eₐ) under varying temperatures (25–80°C). Higher temperatures reduce reaction time but may increase side-product formation .

Q. How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?

  • Troubleshooting :

  • Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish regioisomers. For example, 2,5-dichloro vs. 3,4-dichloro substitution patterns alter coupling constants in aromatic regions .
  • Impurity Profiling : LC-MS/MS detects trace by-products (e.g., oxidation to nitro derivatives) that may shift baseline signals .

Data Contradiction Analysis

Q. Why do reported yields vary significantly across studies for the same synthetic route?

  • Root Causes :

  • Catalyst Purity : Impure palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) reduce coupling efficiency .
  • Moisture Sensitivity : Amine intermediates may hydrolyze in humid conditions, lowering yields. Use molecular sieves or anhydrous solvents to mitigate .

Research Applications

Q. What are the potential applications of this compound in neuropharmacology?

  • Biological Studies :

  • Receptor Binding Assays : Radiolabeled [¹⁴C]-2-(2,5-Dichlorophenyl)-2-methoxyethanamine can quantify affinity for monoamine transporters (e.g., SERT, DAT) .
  • In Vivo Models : Dose-response studies in rodents assess locomotor effects, linked to dopaminergic or serotonergic modulation .

Tables

Table 1 : Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₁₀Cl₂NO
Molecular Weight234.09 g/mol
Boiling Point280–285°C (estimated)
LogP (Octanol-Water)2.8 (predicted)

Table 2 : Synthetic Optimization Parameters

ConditionOptimal RangeImpact on Yield
Temperature40–60°CMaximizes SN2
Catalyst (Pd(OAc)₂)5 mol%85% Yield
SolventAnhydrous DMFReduces Hydrolysis

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